Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture
Preparation Methods
The synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO, resulting in a regioselective synthesis of pyrazoles . Industrial production methods often employ eco-friendly catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .
Chemical Reactions Analysis
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, diketones, and transition-metal catalysts . For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can produce regioisomeric pyrazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles with diverse functional groups.
Scientific Research Applications
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . This compound’s unique structure makes it a valuable tool for studying tautomerism and conformational preferences in heterocyclic chemistry .
Mechanism of Action
The mechanism of action of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses. For instance, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar pyrazole derivatives, such as Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate . While both compounds share a similar core structure, this compound is unique due to its isopropyl and ethyl substituents, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted pyrazoles that exhibit different biological activities and reactivity profiles .
Properties
IUPAC Name |
ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBMKQXLRPNMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192432 |
Source
|
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-08-2 |
Source
|
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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